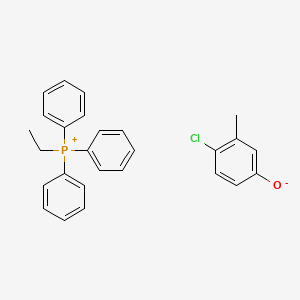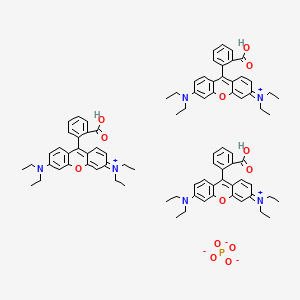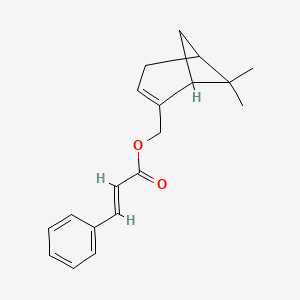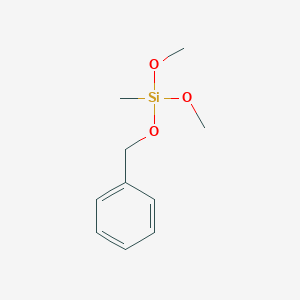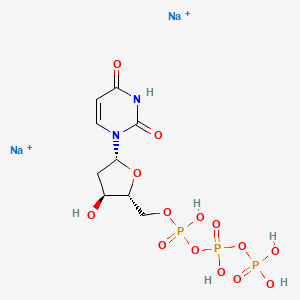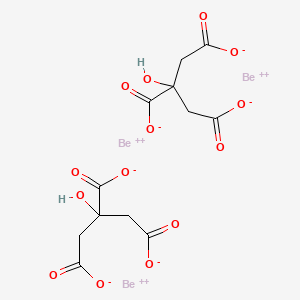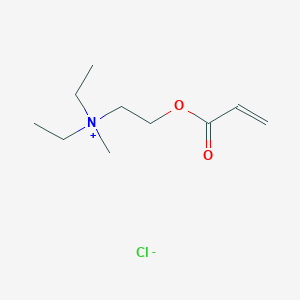
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C10H20ClNO2. This compound is known for its diverse applications in various fields, including organic synthesis, antimicrobial treatments, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process. One common method includes the reaction of diethylmethylamine with 2-chloroethyl acrylate, followed by quaternization with methyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to remove impurities and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: The presence of the acrylate group allows for addition reactions with nucleophiles or electrophiles.
Polymerization: The acrylate moiety can undergo polymerization reactions, forming polymers with specific properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may vary, but typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ammonium compounds, while polymerization reactions result in acrylate-based polymers .
Wissenschaftliche Forschungsanwendungen
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed as an antimicrobial agent in various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antimicrobial formulations.
Industry: Utilized in the production of dyes, rubber, textiles, and water treatment chemicals.
Wirkmechanismus
The mechanism of action of diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the acrylate group can participate in covalent bonding with target molecules, enhancing its antimicrobial efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyldimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride: Similar structure but with a benzyl group instead of a diethyl group.
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: Similar structure but with a methyl-substituted acrylate group.
Dimethylbenzyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride: Similar structure but with a dimethylbenzyl group.
Uniqueness
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of diethyl and acrylate groups, which confer distinct chemical reactivity and antimicrobial properties. This uniqueness makes it particularly valuable in applications requiring both antimicrobial activity and chemical versatility .
Eigenschaften
CAS-Nummer |
65895-95-6 |
|---|---|
Molekularformel |
C10H20ClNO2 |
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C10H20NO2.ClH/c1-5-10(12)13-9-8-11(4,6-2)7-3;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UWGDUZWWQJDYBU-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCOC(=O)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



